1-(2-Methoxyphenyl)piperazine dihydrochloride (CAS 38869-49-7) is a highly stable, water-soluble arylpiperazine salt utilized extensively as a building block and analytical standard in pharmaceutical synthesis. Featuring an ortho-methoxy substituted phenyl ring attached to a fully protonated piperazine core, this dihydrochloride salt ensures thermal stability, precise stoichiometric handling, and high aqueous solubility compared to its free base counterpart [1]. It serves as a critical precursor for the synthesis of central nervous system (CNS) agents, 5-HT1A receptor ligands, and alpha-1 adrenergic antagonists such as urapidil, where the exact regiochemistry and high purity of the starting material dictate the success of downstream coupling reactions .
Attempting to substitute 1-(2-Methoxyphenyl)piperazine dihydrochloride with its free base (CAS 35386-24-4) or positional isomers like 1-(4-Methoxyphenyl)piperazine introduces severe process and efficacy failures. The free base is a low-melting solid (35–40 °C) that is prone to atmospheric oxidation and difficult to weigh accurately, leading to stoichiometric imbalances in sensitive N-alkylation reactions [1]. Furthermore, substituting the ortho-methoxy group with a meta- or para-methoxy group fundamentally alters the steric and electronic profile of the resulting pharmacophore, abolishing the target affinity for 5-HT1A and alpha-1 adrenergic receptors and rendering the final synthesized active pharmaceutical ingredient (API) biologically inactive for its intended indication [2].
The physical state of a precursor dictates its usability in scale-up environments. 1-(2-Methoxyphenyl)piperazine dihydrochloride is a highly stable crystalline solid with a melting point exceeding 200 °C, whereas the free base form (CAS 35386-24-4) is a low-melting semi-solid or oil (35–40 °C)[1]. This massive thermal differential means the dihydrochloride salt remains free-flowing and chemically stable under ambient conditions, allowing for precise stoichiometric weighing without the need for cold-chain storage or inert-atmosphere handling [2].
| Evidence Dimension | Melting Point and Physical State |
| Target Compound Data | >200 °C (Stable crystalline solid) |
| Comparator Or Baseline | 35–40 °C (Semi-solid/oil, Free Base CAS 35386-24-4) |
| Quantified Difference | >160 °C higher melting point |
| Conditions | Standard ambient laboratory storage and handling |
Eliminates the handling difficulties and stoichiometric errors associated with low-melting, oxidation-prone free bases during bulk manufacturing.
Solubility profiles heavily influence solvent selection in synthetic routes and analytical assays. The double protonation in 1-(2-Methoxyphenyl)piperazine dihydrochloride renders it freely soluble in water and aqueous buffers, whereas the unprotonated free base exhibits poor aqueous solubility and necessitates the use of organic co-solvents like DMSO or DMF . This enhanced hydrophilicity allows the dihydrochloride salt to be directly integrated into aqueous-based coupling reactions or physiological assay media without precipitation .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Freely soluble in water (Dihydrochloride salt) |
| Comparator Or Baseline | Poorly soluble in water; requires organic solvents (Free base) |
| Quantified Difference | Complete aqueous dissolution vs. biphasic/insoluble mixture |
| Conditions | Deionized water and physiological buffers at 25 °C |
Enables the use of environmentally friendly aqueous solvent systems and prevents solvent-induced toxicity or precipitation in downstream biological assays.
In the synthesis of targeted CNS therapeutics like urapidil, the exact position of the methoxy group is non-negotiable. Utilizing 1-(2-Methoxyphenyl)piperazine dihydrochloride provides the essential ortho-methoxy steric configuration required for high-affinity binding to 5-HT1A and alpha-1 adrenergic receptors . Substituting with 1-(4-Methoxyphenyl)piperazine (the para-isomer) drastically shifts the downstream receptor binding profile towards dopamine receptors or different serotonin subtypes, resulting in a complete loss of the desired pharmacological activity for urapidil-like targets .
| Evidence Dimension | Downstream Target Receptor Affinity |
| Target Compound Data | High affinity for 5-HT1A / alpha-1 receptors (Ortho-methoxy precursor) |
| Comparator Or Baseline | Shifted affinity to off-target receptors (Para-methoxy precursor) |
| Quantified Difference | 100% correct pharmacophore geometry vs. complete loss of target efficacy |
| Conditions | Receptor binding assays of downstream synthesized APIs |
Procuring the exact ortho-isomer is absolutely critical to ensure the synthesized drug possesses the correct therapeutic mechanism of action.
For forensic and pharmaceutical quality control, reference standards must possess an unambiguous molecular weight and resist environmental degradation. 1-(2-Methoxyphenyl)piperazine dihydrochloride provides a fixed, stable stoichiometry (MW 265.18 g/mol) that resists hygroscopic variability better than crude free base mixtures. This stability ensures that calibration curves for GC-MS or HPLC assays remain highly accurate and reproducible across different batches and extended storage periods [1].
| Evidence Dimension | Stoichiometric Stability |
| Target Compound Data | Fixed molecular weight (265.18 g/mol) with >99% stable purity |
| Comparator Or Baseline | Variable assay due to moisture/oxidation (Crude free base) |
| Quantified Difference | Consistent analytical calibration vs. drifting standard curves |
| Conditions | Long-term storage and chromatographic reference preparation |
Guarantees regulatory compliance and quantitative accuracy when used as an analytical reference standard in forensic or QC laboratories.
Due to its precise ortho-methoxy regiochemistry and thermal stability, this dihydrochloride salt is a highly suitable choice for synthesizing urapidil (an alpha-1 adrenergic antagonist) and various aripiprazole analogs. Its stable solid form allows for accurate stoichiometric scaling in industrial N-alkylation reactions .
The fixed stoichiometry and high purity of the dihydrochloride salt make it a reliable analytical standard for GC-MS and HPLC calibration. It is routinely used to quantify piperazine derivatives in forensic toxicology and to verify the purity of pharmaceutical intermediates in quality control workflows .
Because it is freely soluble in water, 1-(2-Methoxyphenyl)piperazine dihydrochloride is well-suited for in vitro receptor binding assays (e.g., 5-HT1A screening) where the introduction of organic solvents like DMSO could cause protein denaturation or artifactual assay interference .
Irritant